![molecular formula C12H17N B124460 N-[(4-methylphenyl)methyl]cyclobutanamine CAS No. 154777-46-5](/img/structure/B124460.png)
N-[(4-methylphenyl)methyl]cyclobutanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methylphenyl)methyl]cyclobutanamine, also known as MDBU, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a cyclobutanamine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.
Mecanismo De Acción
N-[(4-methylphenyl)methyl]cyclobutanamine's mechanism of action is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. These receptors are located in the endoplasmic reticulum and are involved in various cellular processes, including calcium signaling and protein folding. N-[(4-methylphenyl)methyl]cyclobutanamine has been shown to increase the activity of sigma-1 receptors, leading to an increase in calcium release and the activation of various signaling pathways.
Efectos Bioquímicos Y Fisiológicos
N-[(4-methylphenyl)methyl]cyclobutanamine has been shown to have various biochemical and physiological effects, including the modulation of ion channels, neurotransmitter release, and calcium signaling. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-methylphenyl)methyl]cyclobutanamine has several advantages for use in laboratory experiments, including its high affinity for sigma-1 receptors and its ability to modulate various cellular processes. However, it also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-[(4-methylphenyl)methyl]cyclobutanamine, including further studies on its mechanism of action and potential applications in the treatment of neurological disorders. Additionally, studies on its toxicity and potential side effects are needed to fully understand its safety profile. Overall, N-[(4-methylphenyl)methyl]cyclobutanamine has the potential to be a valuable tool in scientific research, particularly in the field of neuroscience.
Métodos De Síntesis
N-[(4-methylphenyl)methyl]cyclobutanamine can be synthesized through various methods, including the condensation of 4-methylbenzaldehyde and cyclobutanone with ammonium acetate, followed by reduction with sodium borohydride. Other methods include the use of 4-methylcyclobutanone and benzylamine, or the reaction of 4-methylbenzaldehyde with cyclobutanamine.
Aplicaciones Científicas De Investigación
N-[(4-methylphenyl)methyl]cyclobutanamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various cellular processes, including neurotransmitter release and calcium signaling. N-[(4-methylphenyl)methyl]cyclobutanamine has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and depression.
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]cyclobutanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-5-7-11(8-6-10)9-13-12-3-2-4-12/h5-8,12-13H,2-4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJWUPOMXZTCIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565449 |
Source


|
| Record name | N-[(4-Methylphenyl)methyl]cyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylphenyl)methyl]cyclobutanamine | |
CAS RN |
154777-46-5 |
Source


|
| Record name | N-[(4-Methylphenyl)methyl]cyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


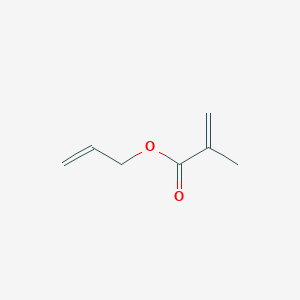
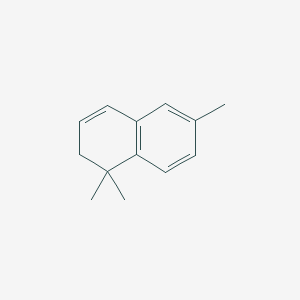
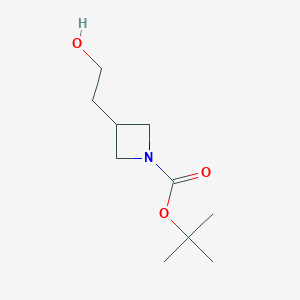
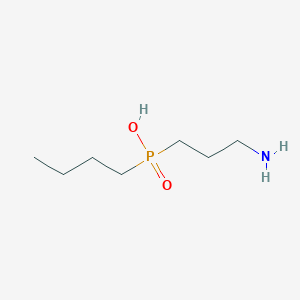
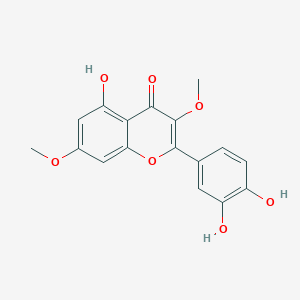
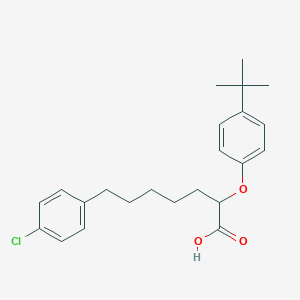
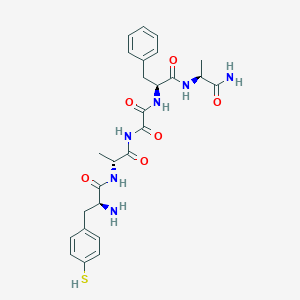
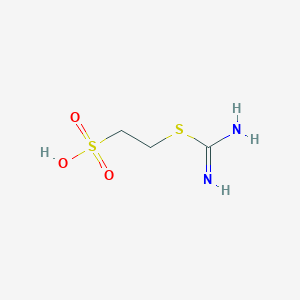
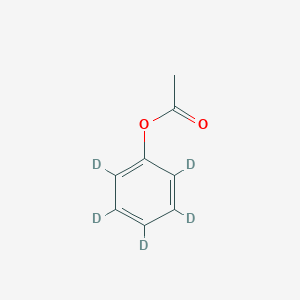
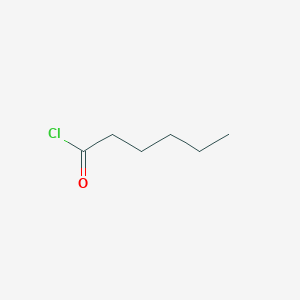

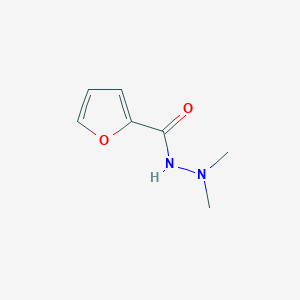
![Methyl 6-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B124424.png)